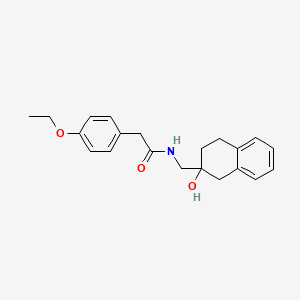

2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Description

This compound is an acetamide derivative featuring a 4-ethoxyphenyl group and a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-ylmethyl substituent. Synthesized for medicinal chemistry applications, it is a key intermediate in dual-acting cholinesterase inhibitors, as evidenced by its use in the preparation of compound 19e (a cholinesterase inhibitor targeting neurodegenerative diseases) .

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-2-25-19-9-7-16(8-10-19)13-20(23)22-15-21(24)12-11-17-5-3-4-6-18(17)14-21/h3-10,24H,2,11-15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZLBYMHNVCJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with acetamide functional groups may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The ethoxyphenyl moiety may interact with various receptors, potentially influencing neurotransmitter systems.

- Antioxidant Activity : Hydroxy groups present in the structure suggest potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Assays and Efficacy

Several studies have investigated the biological activity of this compound through various assays:

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an antitumor agent.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing an IC50 value of 25 µM. This suggests that the compound can effectively scavenge free radicals, contributing to its protective effects against oxidative damage.

Case Studies

- Study on Antitumor Effects : A recent study published in a peer-reviewed journal assessed the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in a model of neurodegeneration. The results suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substituent Analysis

The compound’s unique structural attributes are compared to similar acetamides below:

Key Observations :

- Substituent Diversity : The target compound’s 4-ethoxyphenyl group contrasts with chloro- or bromo-substituted phenyl rings in analogues. Ethoxy groups enhance electron-donating properties and solubility compared to halogens, which may improve CNS bioavailability .

- Hydroxy Group Impact: The hydroxy group on the tetrahydronaphthalene ring distinguishes it from non-polar analogues like alachlor, enabling hydrogen bonding with biological targets (e.g., cholinesterases) .

Pharmacological and Physicochemical Properties

Bioactivity

- Cholinesterase Inhibition : The compound’s role in synthesizing dual-acting inhibitors suggests synergistic interactions with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), likely due to its balanced lipophilicity and hydrogen-bonding capacity .

- Comparison to Herbicidal Analogues : Alachlor and related chloroacetamides act via inhibition of fatty acid synthesis in plants, a mechanism unrelated to the target compound’s neurological activity. Structural differences (e.g., chloro vs. ethoxy groups) dictate target specificity .

Crystallographic and Conformational Insights

- Hydrogen Bonding : Unlike the dichlorophenyl-pyrazolyl acetamide in , which forms dimers via N–H⋯O bonds , the hydroxy group in the target compound may facilitate intramolecular H-bonding, stabilizing its conformation for enzyme binding.

- Dihedral Angles : Analogues with rigid substituents (e.g., dichlorophenyl derivatives ) exhibit larger dihedral angles (54–77°), whereas the tetrahydronaphthalene ring’s flexibility may allow adaptive binding to cholinesterases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.